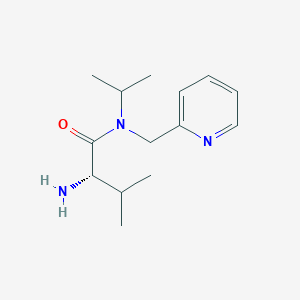

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral small molecule characterized by a butyramide backbone with distinct substituents. The (S)-configuration at the 2-amino position confers stereochemical specificity, while the N-isopropyl and N-pyridin-2-ylmethyl groups contribute to its unique physicochemical and pharmacological properties. Its structure combines a pyridine ring (a heteroaromatic moiety) with branched alkyl substituents, balancing lipophilicity and hydrogen-bonding capacity, which may influence bioavailability and receptor interactions.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-5-6-8-16-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQCYUDEEXFWBS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=N1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=N1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxaldehyde, isopropylamine, and 3-methylbutyric acid.

Formation of Intermediate: The first step involves the condensation of 2-pyridinecarboxaldehyde with isopropylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the amidation of the amine with 3-methylbutyric acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

*LogP values are estimated using fragment-based methods.

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) provides critical insights into structural trends among butyramide derivatives.

- Bond Lengths and Angles : The C-N bond in the amide group typically ranges from 1.32–1.35 Å, consistent with resonance stabilization. Pyridine-containing analogues exhibit shorter C-N bonds (1.33 Å) compared to aliphatic substituents (1.35 Å), reflecting electronic effects .

- Conformational Preferences : N-Isopropyl groups adopt staggered configurations to minimize steric clashes, whereas bulkier substituents (e.g., benzyl-pyrrolidinyl) enforce restricted rotation, impacting binding kinetics .

Pharmacological and Physicochemical Properties

- Solubility : The pyridin-2-ylmethyl group introduces moderate polarity, enhancing aqueous solubility compared to purely aliphatic analogues. However, the isopropyl group counteracts this by increasing hydrophobicity.

- Metabolic Stability : Cyclopropyl-containing analogues (e.g., CAS 1216635-36-7) may exhibit prolonged half-lives due to reduced oxidative metabolism at the cyclopropane ring .

- Target Selectivity : The pyridine moiety’s nitrogen atom can engage in hydrogen bonding or coordinate metal ions, a feature absent in benzyl-pyrrolidinyl derivatives. This difference may influence selectivity for metalloenzyme targets.

Research Findings and Limitations

While direct comparative studies on the target compound are sparse, structural and computational analyses suggest that:

- Steric Effects : Isopropyl groups provide a balance between steric bulk and metabolic lability, making them preferable in early-stage drug candidates over larger substituents.

Key Gap : Experimental data on binding affinities, toxicity, and pharmacokinetics are absent in the provided evidence. Further studies using SHELX-based crystallography or CSD mining are recommended to validate these hypotheses .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral compound with significant biological activity, primarily due to its structural features, including an amino group, isopropyl and methyl substituents, and a pyridine ring. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Molecular Formula: C₁₄H₂₃N₃O

Molar Mass: 249.35 g/mol

CAS Number: 1306056-49-4

The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is attributed to its ability to modulate specific molecular pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity. For instance, studies have shown that compounds with similar structures can inhibit kinesin spindle proteins (KSP), which are crucial in cell division and cancer progression .

Pharmacological Effects

-

Anticancer Activity:

- The compound has been noted for its potential in cancer treatment, particularly as a KSP inhibitor. It induces cellular death by arresting cells in mitosis, leading to the formation of monopolar spindles characteristic of KSP inhibition .

- A study demonstrated that related compounds exhibited favorable pharmacokinetic profiles and in vivo efficacy, supporting their development as clinical candidates for cancer therapy .

-

Neuroprotective Effects:

- Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

-

Antimicrobial Activity:

- Research indicates that similar compounds have shown antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity against specific targets.

| Substituent Variation | Effect on Activity |

|---|---|

| Isopropyl vs. n-butyl | Decreased potency observed with longer alkyl chains |

| Pyridine ring modifications | Altered binding affinity to target proteins |

Study 1: KSP Inhibition

A series of experiments were conducted to evaluate the efficacy of this compound as a KSP inhibitor. The compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound showed promising results in reducing cell death and preserving neuronal function, indicating its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.